molecular formula C11H5F3N2O4 B6220142 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1258836-76-8

2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B6220142
CAS RN: 1258836-76-8
M. Wt: 286.2
InChI Key:
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Description

2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, or 2,2,7-TFN-4-PYB, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the naturally occurring benzoxazinone, which is found in a variety of plants, including wheat, maize, and rye. 2,2,7-TFN-4-PYB has been used to study the effects of plant hormones and to explore the mechanisms of plant defense responses. In addition, it has been used as a tool for drug development and for the study of enzyme activity.

Scientific Research Applications

2,2,7-TFN-4-PYB has been used in a variety of scientific research applications. It has been used to study the effects of plant hormones, such as auxins and gibberellins, on plant growth and development. In addition, it has been used to explore the mechanisms of plant defense responses, such as the induction of defense-related genes. Furthermore, it has been used as a tool for drug development, as it has been shown to inhibit the activity of several enzymes involved in drug metabolism.

Mechanism of Action

The mechanism of action of 2,2,7-TFN-4-PYB is not fully understood. However, it is believed to act by binding to the active site of enzymes involved in plant hormone signaling and plant defense responses. It is also believed to inhibit the activity of enzymes involved in drug metabolism.
Biochemical and Physiological Effects
2,2,7-TFN-4-PYB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in plant hormone signaling and plant defense responses. In addition, it has been shown to inhibit the activity of enzymes involved in drug metabolism. Furthermore, it has been shown to have anti-fungal and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

The use of 2,2,7-TFN-4-PYB in laboratory experiments has several advantages. It is relatively simple to synthesize and has been reported in several publications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying plant hormone signaling and plant defense responses. Furthermore, it has been shown to have anti-fungal and anti-bacterial activities, making it useful for drug development.
However, there are also some limitations to the use of 2,2,7-TFN-4-PYB in laboratory experiments. It is not fully understood how it works, making it difficult to predict its effects on different enzymes. In addition, its effects on drug metabolism are not fully understood, making it difficult to predict its effects on drug absorption and metabolism.

Future Directions

The use of 2,2,7-TFN-4-PYB in scientific research is an emerging field, and there are many potential future directions for research. Some potential future directions include: further research into the mechanism of action of 2,2,7-TFN-4-PYB; research into the effects of 2,2,7-TFN-4-PYB on drug absorption and metabolism; research into the effects of 2,2,7-TFN-4-PYB on plant hormone signaling and plant defense responses; research into the effects of 2,2,7-TFN-4-PYB on other enzymes; and research into the potential applications of 2,2,7-TFN-4-PYB in drug development.

Synthesis Methods

2,2,7-TFN-4-PYB can be synthesized from the naturally occurring benzoxazinone by a two-step process. In the first step, the benzoxazinone is reacted with trifluoroacetic anhydride to form a trifluoroacetylated derivative. In the second step, the trifluoroacetylated derivative is reacted with nitropropane to form the desired 2,2,7-TFN-4-PYB. The synthesis of 2,2,7-TFN-4-PYB is relatively simple and has been reported in several publications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves the reaction of 2,2,7-trifluoro-6-nitro-4-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one with propargyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "2,2,7-trifluoro-6-nitro-4-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one", "propargyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 2,2,7-trifluoro-6-nitro-4-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (1.0 g, 3.4 mmol) in DMF (10 mL) was added potassium carbonate (1.2 g, 8.6 mmol) and propargyl bromide (0.5 mL, 5.1 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The reaction mixture was then poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).", "The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to afford the desired product as a yellow solid (0.8 g, 70% yield)." ] }

CAS RN

1258836-76-8

Molecular Formula

C11H5F3N2O4

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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